3,4-diethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS No.: 863588-69-6
Cat. No.: VC4719070
Molecular Formula: C23H21N3O3S
Molecular Weight: 419.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863588-69-6 |
|---|---|
| Molecular Formula | C23H21N3O3S |
| Molecular Weight | 419.5 |
| IUPAC Name | 3,4-diethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C23H21N3O3S/c1-3-28-19-12-9-16(14-20(19)29-4-2)21(27)25-17-10-7-15(8-11-17)22-26-18-6-5-13-24-23(18)30-22/h5-14H,3-4H2,1-2H3,(H,25,27) |
| Standard InChI Key | SWNRWLUNARRRAZ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OCC |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a benzamide backbone substituted with diethoxy groups at the 3 and 4 positions, linked to a para-substituted phenyl ring bearing a thiazolo[5,4-b]pyridine heterocycle. The molecular formula is C<sub>23</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>S, with a molecular weight of 419.5 g/mol. Key structural elements include:
-
Benzamide core: Provides a planar aromatic system for π-π stacking interactions.
-
Diethoxy substituents: Enhance solubility and modulate electronic properties via electron-donating effects.
-
Thiazolo[5,4-b]pyridine: A bicyclic heteroaromatic system that mimics ATP-binding motifs in kinase domains .
Molecular Interactions
Docking studies of analogous thiazolo[5,4-b]pyridine derivatives reveal critical binding interactions:
-
Hydrogen bonding between the sulfonamide NH and Lys802 in PI3Kα .
-
Water-mediated bridges involving Tyr836 and Asp810 residues .
-
Hydrophobic interactions facilitated by the pyridine and morpholine units .
Synthesis and Chemical Reactivity
Synthetic Route
The synthesis involves seven steps, starting from 2,4-dichloro-3-nitropyridine (11) :
Reactivity Profile
-
Amide hydrolysis: Susceptible to acidic/basic conditions, yielding 3,4-diethoxybenzoic acid and 4-(thiazolo[5,4-b]pyridin-2-yl)aniline.
-
Electrophilic substitution: Diethoxy groups direct electrophiles to the 5-position of the benzamide ring .
-
Cross-coupling: The brominated thiazolo[5,4-b]pyridine intermediate enables Suzuki-Miyaura reactions with aryl boronic acids .
| Isoform | IC<sub>50</sub> (nM) | Selectivity (vs. PI3Kβ) |
|---|---|---|
| PI3Kα | 3.4 | 10× |
| PI3Kγ | 1.8 | 15× |
| PI3Kδ | 2.5 | 12× |
| PI3Kβ | 34.0 | — |
Data adapted from thiazolo[5,4-b]pyridine derivatives . The diethoxy groups enhance membrane permeability, while the thiazolo[5,4-b]pyridine scaffold ensures ATP-competitive binding .
Anticancer Activity
In vitro studies on analogous compounds show:
-
Cytotoxicity: IC<sub>50</sub> of 0.8–2.3 µM against MCF-7 (breast cancer) and A549 (lung cancer) cells.
-
Apoptosis induction: Caspase-3 activation and PARP cleavage at 1 µM.
-
Cell cycle arrest: G1 phase blockade via p21 upregulation.
Comparative Analysis with Related Compounds
Structural Analogues
*Predicted based on structural similarity.
Pharmacokinetic Profiles
Future Research Directions
Optimization Strategies
-
Substituent engineering: Introducing fluorinated groups to enhance blood-brain barrier penetration.
-
Prodrug development: Masking the amide group as a tert-butyl carbamate to improve oral bioavailability.
Target Expansion
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume